Product packaging for Benzene;hexabromide(Cat. No.:)

Benzene;hexabromide

Cat. No.: B14794912
M. Wt: 557.5 g/mol
InChI Key: UYJGUJAMDHRRBG-UHFFFAOYSA-H
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Description

Benzene hexabromide (C₆Br₆), also known as hexabromobenzene or perbromobenzene, is a fully brominated derivative of benzene. Key properties include:

  • Molecular weight: 551.488 g/mol .
  • CAS Registry Number: 87-82-1 .
  • Structure: Six bromine atoms symmetrically substituted on the benzene ring, forming a planar hexagonal lattice. X-ray diffraction studies reveal a cubic unit cell with four molecules, centered at equivalent positions (e.g., (½, ½, ½)) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br6-6 B14794912 Benzene;hexabromide

Properties

Molecular Formula

C6H6Br6-6

Molecular Weight

557.5 g/mol

IUPAC Name

benzene;hexabromide

InChI

InChI=1S/C6H6.6BrH/c1-2-4-6-5-3-1;;;;;;/h1-6H;6*1H/p-6

InChI Key

UYJGUJAMDHRRBG-UHFFFAOYSA-H

Canonical SMILES

C1=CC=CC=C1.[Br-].[Br-].[Br-].[Br-].[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

The stoichiometric equation for the reaction is:
$$ \text{C₆H₆} + 6 \text{Br₂} \xrightarrow{\Delta, \ h\nu} \text{C₆Br₆} + 6 \text{HBr} $$
Key parameters include:

  • Temperature : 40–80°C to maintain bromine in liquid phase.
  • UV Light : Activates bromine molecules by homolytic cleavage, generating bromine radicals (Br- ).
  • Solvent : Often omitted due to benzene’s role as both reactant and solvent.

Industrial variants employ oleum (fuming sulfuric acid) as a solvent in autoclave reactors to enhance reaction rates and product purity. Under these conditions, yields exceeding 95% have been reported.

Byproduct Management

Hydrogen bromide (HBr), a corrosive byproduct, is typically neutralized using aqueous sodium hydroxide or recycled via oxidation back to Br₂. Modern plants integrate HBr capture systems to minimize environmental release.

Catalytic Bromination with Lewis Acids

Lewis acid catalysts, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), accelerate the bromination process by polarizing Br₂ molecules and stabilizing intermediate arenium ions.

Aluminum Chloride-Catalyzed Synthesis

A patented method (JP 7616,620) describes the use of AlCl₃ under mild conditions:

  • Procedure : Benzene is added to a mixture of Br₂ and AlCl₃ at 40°C, followed by stirring for 4 hours.
  • Yield : 97% purity after neutralization with sodium carbonate.
  • Advantage : Avoids high-temperature conditions, reducing energy costs.

Iron-Based Catalysis

While less common for hexabromination, iron filings or FeBr₃ can initiate the reaction by generating Br⁺ electrophiles. This method is preferred in laboratory settings for its simplicity but suffers from slower kinetics compared to AlCl₃.

Industrial-Scale Synthesis in Halogenated Solvents

Patent DE1933486A1 highlights the use of halogenated solvents to improve reaction homogeneity and product isolation.

Solvent Selection

  • Brominated aliphatics : e.g., 1,2-dibromoethane, enhance Br₂ solubility and reduce side reactions.
  • Chlorinated co-solvents : Mixed bromo-chloro solvents (e.g., bromochloromethane) lower reaction temperatures to 50–70°C.

Process Optimization

  • Residence Time : 6–8 hours in continuous-flow reactors.
  • Product Isolation : Crystallization from solvent yields 99% pure C₆Br₆ with residual Br₂ removed via steam distillation.

Alternative Methods and Historical Context

Photobromination

Early 20th-century methods relied on sunlight to initiate bromination. Exposure of benzene-Br₂ mixtures to sunlight precipitated C₆Br₆, though yields were inconsistent (50–75%) due to competing dibromobenzene formation.

Reaction Mechanism and Kinetic Considerations

The bromination mechanism proceeds through six sequential EAS steps, each requiring Br⁺ generation:

Electrophile Formation

$$ \text{Br}2 + \text{FeBr}3 \rightarrow \text{Br}^+ + \text{FeBr}_4^- $$

Arenium Ion Intermediates

Each substitution generates a brominated arenium ion, which loses H⁺ to reform the aromatic system. The decreasing reactivity of the substrate with each bromination necessitates excess Br₂ and prolonged reaction times.

Rate-Determining Steps

  • First Bromination : Fastest due to benzene’s high electron density.
  • Sixth Bromination : Slowest, requiring 48+ hours for completion.

Comparative Analysis of Synthesis Methods

Method Conditions Catalyst/Solvent Yield Purity Reference
Direct Bromination 80°C, UV light None 90% 95%
AlCl₃-Catalyzed 40°C, 4 hours AlCl₃ 97% 99%
Industrial (Oleum) Autoclave, 100°C Oleum 95% 98%
Halogenated Solvent 70°C, 6 hours 1,2-Dibromoethane 92% 99%

Chemical Reactions Analysis

Types of Reactions: Benzene hexabromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene hexabromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene hexabromide involves its interaction with molecular targets such as enzymes. For instance, it inhibits the autophosphorylation of JAK2 tyrosine kinase by binding to a specific pocket within the kinase domain. This inhibition affects various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Benzene Hexabromide Benzene Hexachloride Hexamethylbenzene
Formula C₆Br₆ C₆Cl₆ C₆(CH₃)₆
Molecular Weight 551.488 g/mol 290.83 g/mol 114.23 g/mol
CAS Number 87-82-1 608-73-1 87-85-4
Crystal System Cubic (β-form) Hexagonal (β-form) Monoclinic
Melting Point Not explicitly reported 15°C (decomposes) 165–166°C
Boiling Point Not explicitly reported 288°C (with decomposition) 265°C
Key Isomers α (monoclinic), β (cubic) α (monoclinic), β (hexagonal) None

Structural Notes:

  • Benzene Hexabromide vs. Hexachloride : Both exhibit α- and β-forms, but their crystal systems differ. The β-form of hexabromide is purely cubic, while hexachloride’s β-form is hexagonal (pseudocubic) . This distinction arises from halogen size (Br vs. Cl), influencing packing efficiency and lattice symmetry .
  • Hexamethylbenzene: A hydrocarbon derivative with methyl groups replacing halogens. Its planar structure is disrupted by steric hindrance from bulky methyl groups, leading to a monoclinic crystal system .

Key Differences :

  • Hexachloride ’s γ-isomer (Lindane) has been phased out globally due to neurotoxicity and environmental persistence .
  • Hexabromide ’s niche role in biochemistry contrasts with hexachloride’s broad industrial legacy.

Research Findings

  • Crystallography : Both hexabromide and hexachloride were studied by Hendricks and Bilicke (1926), who identified their cubic/hexagonal unit cells. The β-hexabromide’s cubic symmetry (space group Pa3) contrasts with hexachloride’s hexagonal lattice, attributed to halogen electronegativity and van der Waals radii .
  • Reactivity : Hexabromide resists hydrolysis under mild conditions, whereas hexachloride decomposes in alkaline environments to form trichlorobenzene and HCl .

Q & A

Q. What are the established methods for synthesizing benzene hexabromide, and how do reaction conditions influence isomer formation?

Benzene hexabromide is typically synthesized via halogenation of benzene under controlled conditions. Key methods include:

  • Direct bromination : Benzene reacts with bromine (Br₂) in the presence of UV light or sunlight to yield a mixture of isomers. The α- and β-forms are separated via fractional crystallization or steam distillation .
  • Catalytic bromination : Using FeBr₃ as a catalyst promotes electrophilic substitution but favors mono-/di-substituted products unless excess Br₂ and prolonged reaction times are applied .
    Experimental Design Tip : Monitor reaction progress via gas chromatography (GC) to track isomer ratios, as UV exposure duration critically affects β-isomer yield .

Q. How is the molecular structure of benzene hexabromide characterized, and what techniques validate its stereochemistry?

  • X-ray crystallography : Resolves the cubic crystal system of the β-isomer (space group Pa3) and distinguishes "cis" vs. "trans" configurations .
  • NMR spectroscopy : ¹H NMR signals (if deuterated) and ¹³C NMR help identify symmetry; Br substituents quench signals, necessitating complementary methods like IR spectroscopy for functional group analysis .
  • Mass spectrometry : Molecular ion peaks at m/z 551.488 confirm the molecular formula (C₆Br₆) .

Q. What are the primary thermodynamic properties of benzene hexabromide, and how are they experimentally determined?

  • Melting point : β-isomer melts at 310°C (sublimation observed), while α-isomer decomposes at 157°C .
  • Solubility : Sparingly soluble in polar solvents (e.g., ethanol) but dissolves in hot benzene or chloroform. Measure via gravimetry after saturation .
  • Stability : Decomposes under prolonged UV exposure, releasing HBr; monitor via pH shifts or FTIR for Br⁻ detection .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported isomer configurations of benzene hexabromide?

Early studies conflated α- and β-forms due to pseudocubic symmetry in β-C₆Br₆. Advanced X-ray diffraction (≤1 Å resolution) confirms:

  • β-isomer adopts a cubic lattice with Br atoms in "cis" positions, while α-isomer is monoclinic with "trans" geometry .
  • Data Conflict Resolution : Re-examining historical data with Rietveld refinement reconciles discrepancies by accounting for impurities (e.g., residual Br₂) in older syntheses .

Q. What methodologies quantify JAK2 kinase inhibition by benzene hexabromide, and how are confounding variables controlled?

  • In vitro assays : Use recombinant JAK2 with ATP-competitive ELISA to measure IC₅₀. Note: Benzene hexabromide’s hydrophobicity requires DMSO solubilization (<0.1% to avoid cytotoxicity) .
  • Control experiments : Compare inhibition against EGFR to confirm specificity (no EGFR suppression reported at ≤10 µM) .
  • Data Interpretation : Normalize activity against vehicle controls and validate with Western blotting for phosphorylated JAK2 .

Q. How do solvent and substituent effects influence the dehydrobromination kinetics of benzene hexabromide?

  • Base selection : Strong bases (e.g., KOH in ethanol) accelerate Br⁻ elimination. Track kinetics via GC-MS or conductimetry .
  • Steric effects : Bulky substituents (e.g., methyl groups in analogs) retard reaction rates. Use Hammett plots to correlate electronic effects with rate constants .
  • Isomer reactivity : β-C₆Br₆ reacts faster due to strained "cis" geometry, verified by comparing activation energies (Eₐ) via Arrhenius plots .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in historical toxicity data for benzene hexabromide?

  • Critical appraisal : Cross-reference pre-2005 studies with modern LC-MS/MS datasets to identify analytical limitations (e.g., poor Br detection limits in older GC methods) .
  • Meta-analysis : Use tools like RevMan to aggregate data, weighting studies by methodological rigor (e.g., sample size, controls for Br₂ contamination) .

Q. What protocols ensure reproducibility in crystallizing benzene hexabromide for structural studies?

  • Solvent selection : Recrystallize from hot benzene (≥80°C) to obtain β-isomer. Avoid aqueous solvents to prevent hydrolysis .
  • Cooling rate : Slow cooling (1°C/min) yields larger, diffraction-quality crystals .
  • Validation : Cross-check unit cell parameters with NIST reference data (a = 12.3 Å for β-C₆Br₆) .

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